molecular formula C13H8BrNO B12891763 3-(4-Bromophenyl)benzo[d]isoxazole

3-(4-Bromophenyl)benzo[d]isoxazole

Cat. No.: B12891763
M. Wt: 274.11 g/mol
InChI Key: APMMSMWGGNUIME-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)benzo[d]isoxazole is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydroxamic acid with an appropriate aldehyde under acidic conditions to form the isoxazole ring. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, and often requires heating to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)benzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazole, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-(4-Bromophenyl)benzo[d]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)benzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)benzo[d]isoxazole: Contains a methyl group instead of bromine.

    3-(4-Nitrophenyl)benzo[d]isoxazole: Contains a nitro group instead of bromine.

Uniqueness

3-(4-Bromophenyl)benzo[d]isoxazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity.

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H

InChI Key

APMMSMWGGNUIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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